molecular formula C7H16NO2P B136934 1-Ethylpiperidine hypophosphite CAS No. 145060-63-5

1-Ethylpiperidine hypophosphite

Cat. No.: B136934
CAS No.: 145060-63-5
M. Wt: 177.18 g/mol
InChI Key: VVGYHOYSKCFGPB-UHFFFAOYSA-N
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Preparation Methods

1-Ethylpiperidine hypophosphite can be synthesized through various methods. One common synthetic route involves the reaction of 1-ethylpiperidine with hypophosphorous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

1-Ethylpiperidine hypophosphite undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include electron-deficient olefins, gem-dihalocompounds, and specific radical initiators.

Mechanism of Action

The mechanism of action of 1-Ethylpiperidine hypophosphite involves its ability to act as a radical chain carrier. It facilitates the formation of carbon-carbon bonds by promoting radical reactions. The molecular targets and pathways involved include the activation of gem-dihalocompounds and electron-deficient olefins, leading to the formation of complex organic structures .

Properties

CAS No.

145060-63-5

Molecular Formula

C7H16NO2P

Molecular Weight

177.18 g/mol

IUPAC Name

1-ethylpiperidine;phosphenous acid

InChI

InChI=1S/C7H15N.HO2P/c1-2-8-6-4-3-5-7-8;1-3-2/h2-7H2,1H3;(H,1,2)

InChI Key

VVGYHOYSKCFGPB-UHFFFAOYSA-N

SMILES

CCN1CCCCC1.OPO

Canonical SMILES

CCN1CCCCC1.OP=O

Pictograms

Flammable; Irritant

Synonyms

1-ethylpiperidine
1-ethylpiperidine hypophosphite
EPHP cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-Ethylpiperidine hypophosphite (EPHP) facilitate radical reactions, and what are its advantages over traditional reagents like tributyltin hydride?

A1: EPHP acts as a source of hydrogen atoms in radical reactions []. It serves as an alternative to tributyltin hydride, which, while effective, presents toxicity concerns. EPHP offers a less toxic approach to mediating radical transformations [].

Q2: What types of reactions has this compound (EPHP) been successfully employed in?

A2: Research highlights EPHP's efficacy in various radical reactions, including:

  • Radical Cyclizations: EPHP, combined with initiators like AIBN, effectively promotes the cyclization of haloacetamides []. It has been successfully utilized in the total synthesis of natural products like epialboatrin, showcasing its utility in constructing complex molecules [].
  • Intermolecular Radical Additions: EPHP mediates the addition of radicals derived from halo-iodo-alditols to electron-deficient olefins [, ]. This methodology allows the formation of new carbon-carbon bonds, expanding the synthetic toolbox for accessing diverse molecular scaffolds.

Q3: Are there specific reaction conditions where this compound (EPHP) demonstrates superior performance?

A3: Yes, a study explored EPHP's use in aqueous radical reactions []. The research demonstrated that EPHP, paired with a water-soluble radical initiator (VA-061) and a surfactant (CTAB), effectively facilitates radical cyclizations in water, even with hydrophobic substrates []. This finding is significant as it offers a more environmentally friendly approach compared to traditional organic solvents.

Q4: Are there any limitations or challenges associated with using this compound (EPHP) in radical reactions?

A4: While generally effective, research has noted that the use of EPHP with secondary monohaloacetamides can lead to unwanted side reactions, including reduction and product cleavage []. This observation suggests that the substrate structure can influence the reaction outcome and necessitates careful reaction optimization.

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